

# Application Note: Formulation and Characterization of Taraktogenos kurzii Oil Nanoemulsions

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## Compound of Interest

Compound Name: *TARAKTOGENOS KURZII SEED OIL*

Cat. No.: *B1166334*

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Audience: Researchers, scientists, and drug development professionals.

## 1. Introduction

Taraktogenos kurzii (Chaulmoogra) oil is a fixed oil expressed from the seeds of the Taraktogenos kurzii tree.[1] Historically, it has been a cornerstone in traditional medicine, particularly in Southeast Asia, for treating various skin conditions, most notably leprosy.[2][3] The therapeutic potential of the oil is attributed to its unique composition of glycerides, which are rich in cyclopentenyl fatty acids such as hydnocarpic acid, chaulmoogric acid, and gorlic acid.[2][4] These active compounds are recognized for their potent antimicrobial and anti-inflammatory properties.[2][5]

Modern cosmetic and pharmaceutical applications utilize T. kurzii oil for its skin conditioning and emollient properties, helping to maintain skin health by forming a protective barrier to lock in moisture.[1] However, the oil's viscosity, poor solubility in water, and potential for skin irritation at higher concentrations can limit its direct application.

Nanoemulsification is an advanced formulation strategy that encapsulates oil droplets within a stable, aqueous-based system. These oil-in-water (O/W) nanoemulsions, with droplet sizes typically under 200 nm, offer several advantages:

- Enhanced stability and shelf-life.
- Improved bioavailability and penetration of active compounds into the skin.
- Reduced oiliness and improved sensory characteristics for topical application.
- Potential for controlled release of the encapsulated actives.

This document provides detailed protocols for the development and characterization of O/W nanoemulsions containing *T. kurzii* oil, intended for research and development in dermatological and cosmetic fields.

## 2. Composition and Properties of *Taraktogenos kurzii* Oil

*T. kurzii* oil is distinguished by its high concentration of cyclic fatty acids. Understanding its composition is critical for designing a stable nanoemulsion.

Table 1: Typical Fatty Acid Composition of *Taraktogenos kurzii* (Chaulmoogra) Oil

Fatty Acid	Type	Typical Percentage (%)	Reference(s)
Hydnocarpic Acid	Cyclopentenyl Fatty Acid	23 - 48%	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Chaulmoogric Acid	Cyclopentenyl Fatty Acid	27 - 35%	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Gorlic Acid	Cyclopentenyl Fatty Acid	~13%	<a href="#">[4]</a> <a href="#">[7]</a>
Palmitic Acid	Saturated Fatty Acid	~6%	<a href="#">[4]</a> <a href="#">[7]</a>
Oleic Acid	Monounsaturated Fatty Acid	~12%	<a href="#">[4]</a>
Stearic Acid	Saturated Fatty Acid	~5%	<a href="#">[7]</a>

Table 2: Physicochemical Properties of *Taraktogenos kurzii* (Chaulmoogra) Oil

Property	Value	Reference(s)
Appearance	Yellow to brownish-yellow oil/soft solid below 25°C	[4][6]
Solubility	Soluble in chloroform, ether; slightly soluble in alcohol	[6]
Acid Value	Not more than 10 mg KOH/g	[6]
Saponification Value	195 - 213 mg KOH/g	[6]
Iodine Value	93 - 104 g I <sub>2</sub> /100g	[6]

## Experimental Protocols

Two common high-energy methods for nanoemulsion preparation are High-Pressure Homogenization (HPH) and Ultrasonication.

### Protocol 1: Preparation of O/W Nanoemulsion using High-Pressure Homogenization

This method uses intense mechanical forces to break down coarse emulsion droplets into the nano-scale.[8][9]

#### 3.1. Materials & Equipment

- Oil Phase: Taraktogenos kurzii oil
- Aqueous Phase: Deionized or distilled water
- Surfactant (Emulsifier): Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20)
- Co-surfactant (Optional): Propylene glycol, Glycerol, or Transcutol®
- Equipment:
  - High-shear mixer (e.g., Ultra-Turrax)

- High-pressure homogenizer
- Analytical balance
- Magnetic stirrer and stir bars
- Glass beakers

### 3.2. Procedure

- Phase Preparation:
  - Aqueous Phase: In a beaker, add the required amount of surfactant (e.g., 5% w/w) and co-surfactant (e.g., 2.5% w/w) to deionized water. Stir using a magnetic stirrer until fully dissolved.
  - Oil Phase: Weigh the required amount of T. kurzii oil (e.g., 10% w/w) in a separate beaker.
- Pre-emulsion Formation:
  - Gently heat both phases to approximately 40-50°C. This helps to reduce the viscosity of the oil phase and improve mixing.
  - Slowly add the oil phase to the aqueous phase while continuously stirring with the magnetic stirrer.
  - Homogenize the mixture using a high-shear mixer at 10,000 - 15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.[\[10\]](#)
- High-Pressure Homogenization:
  - Immediately pass the pre-emulsion through the high-pressure homogenizer.
  - Set the homogenization pressure between 500 to 1,500 bar (approx. 7,250 to 21,750 psi).[\[8\]](#)
  - Process the emulsion for 5-10 cycles to achieve a uniform and small droplet size.[\[10\]](#)

- Cool the resulting nanoemulsion to room temperature.
- Storage: Store the final nanoemulsion in a sealed container at 4°C for further characterization.

## Protocol 2: Preparation of O/W Nanoemulsion using Ultrasonication

This method utilizes acoustic cavitation to create the intense shear forces needed for emulsification.<sup>[11][12]</sup>

### 3.1. Materials & Equipment

- Same as Protocol 1.
- Equipment:
  - Ultrasonic processor (probe sonicator)
  - Analytical balance
  - Magnetic stirrer and stir bars
  - Glass beakers, preferably in a double-walled vessel for temperature control.

### 3.2. Procedure

- Phase Preparation: Prepare the oil and aqueous phases as described in Protocol 1 (Step 1).
- Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under magnetic stirring to create a simple emulsion.
- Ultrasonication:
  - Immerse the tip of the ultrasonic probe into the coarse emulsion. Ensure the tip is submerged sufficiently but not touching the beaker walls or bottom.

- Process the emulsion using the sonicator. Typical parameters are a frequency of 20 kHz and a high amplitude (e.g., 70-90%).[\[13\]](#)
- Apply sonication for a total of 5-15 minutes.[\[13\]](#) To prevent overheating, which can degrade the oil and destabilize the emulsion, use a pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) and a cooling water bath.
- Cooling & Storage: Allow the nanoemulsion to cool to room temperature and store in a sealed container at 4°C.

## Characterization Protocols

Proper characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion.

### Protocol 4.1: Droplet Size and Polydispersity Index (PDI) Analysis

This is performed using Dynamic Light Scattering (DLS), which measures the Brownian motion of particles and relates it to size via the Stokes-Einstein equation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### 4.1.1. Procedure

- Sample Preparation: Dilute the nanoemulsion sample (e.g., 10-100 times) with filtered deionized water to avoid multiple scattering effects.[\[14\]](#) The final solution should be nearly transparent.
- Instrument Setup: Allow the DLS instrument to warm up and equilibrate at a standard temperature (e.g., 25°C).
- Measurement:
  - Transfer the diluted sample into a clean cuvette.
  - Place the cuvette in the instrument's sample holder.
  - Perform the measurement according to the instrument's software instructions. The analysis will yield the Z-average diameter (mean hydrodynamic diameter) and the

Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value < 0.3 is generally considered acceptable for nanoemulsions.

## Protocol 4.2: Zeta Potential ( $\zeta$ ) Measurement

Zeta potential is a measure of the surface charge of the droplets and is a key indicator of colloidal stability.<sup>[17]</sup> High absolute values (typically > |30| mV) suggest good stability due to strong electrostatic repulsion between droplets.<sup>[18]</sup>

### 4.2.1. Procedure

- Sample Preparation: Dilute the nanoemulsion with filtered deionized water as done for DLS analysis. Using a low ionic strength medium is recommended.<sup>[19]</sup>
- Measurement:
  - Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are trapped between the electrodes.<sup>[19]</sup>
  - Place the cell into the instrument.
  - The instrument applies an electric field and measures the particle velocity using Laser Doppler Electrophoresis.<sup>[20]</sup>
  - The software calculates the electrophoretic mobility and converts it to the zeta potential value in millivolts (mV).

## Protocol 4.3: Morphological Analysis via Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoemulsion droplets, confirming their size and shape (typically spherical).

### 4.3.1. Procedure

- Sample Preparation:
  - Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.<sup>[21]</sup>

- After 1-2 minutes, wick away the excess liquid with filter paper.
- Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) to the grid for 30-60 seconds to enhance contrast.[\[21\]](#)
- Wick away the excess stain and allow the grid to air-dry completely.
- Imaging:
  - Load the prepared grid into the TEM.
  - Operate the microscope at an appropriate acceleration voltage to view and capture images of the nano-droplets.[\[22\]](#)

## Data Presentation & Interpretation

Quantitative data from characterization experiments should be organized for clear comparison.

Table 3: Example Formulations for *T. kurzii* Oil Nanoemulsion

Formulation ID	<i>T. kurzii</i> Oil (% w/w)	Surfactant (Tween 80) (% w/w)	Co-surfactant (Propylene Glycol) (% w/w)	Aqueous Phase (% w/w)
TK-NE-01	5	10	5	80
TK-NE-02	10	10	5	75
TK-NE-03	10	15	7.5	67.5

Table 4: Physicochemical Characterization of Nanoemulsion Formulations



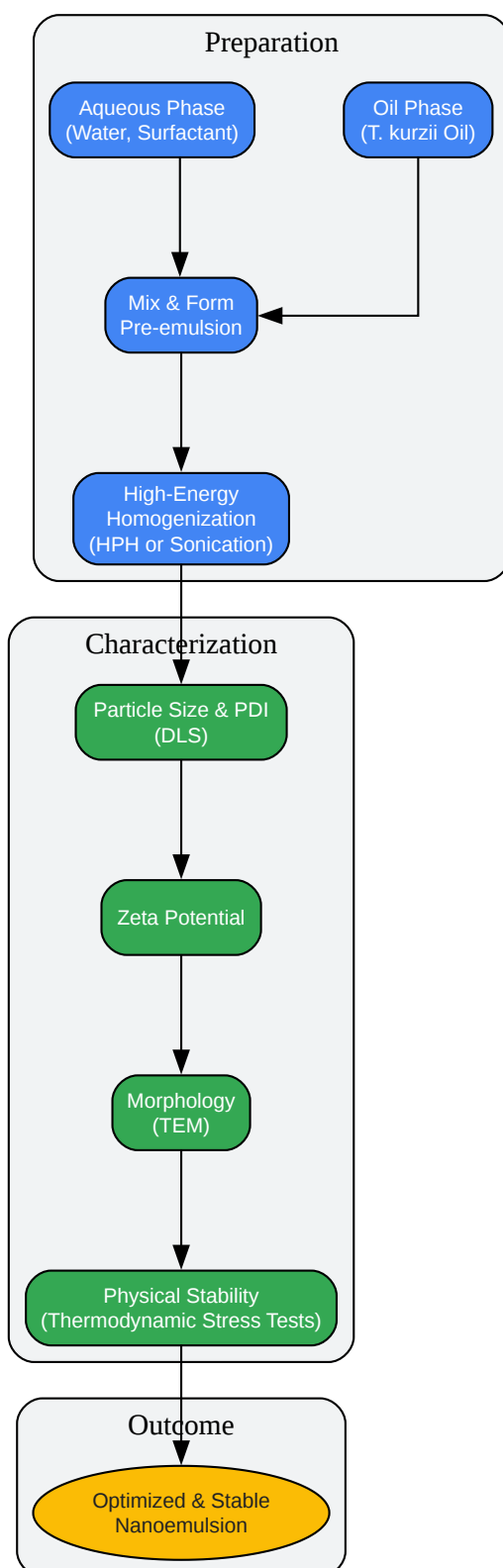
Formulation ID	Mean Particle Size (nm) $\pm$ SD	Polydispersity Index (PDI) $\pm$ SD	Zeta Potential (mV) $\pm$ SD
TK-NE-01	125.4 $\pm$ 3.1	0.18 $\pm$ 0.02	-35.2 $\pm$ 1.5
TK-NE-02	188.9 $\pm$ 5.6	0.25 $\pm$ 0.03	-31.8 $\pm$ 2.1
TK-NE-03	142.7 $\pm$ 4.2	0.21 $\pm$ 0.01	-38.5 $\pm$ 1.8

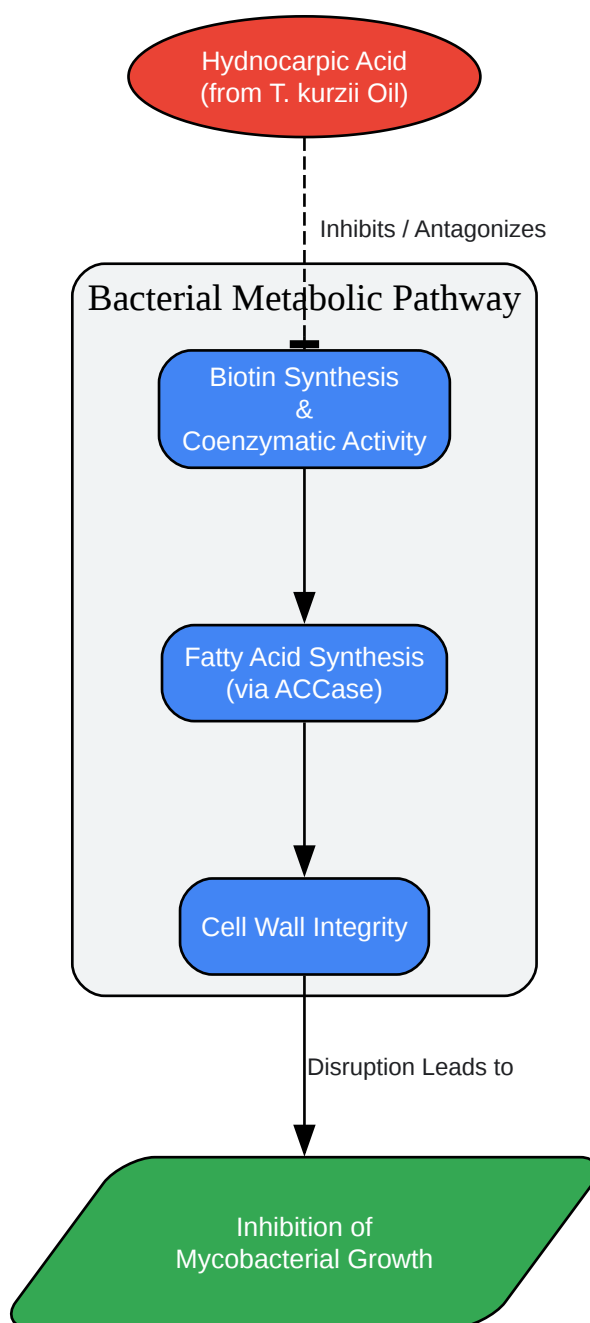
Interpretation: In this example, increasing the oil content from 5% to 10% (TK-NE-01 vs. TK-NE-02) with the same surfactant concentration resulted in a larger particle size. Increasing the surfactant and co-surfactant concentration (TK-NE-03) effectively reduced the particle size for the 10% oil formulation and increased the surface charge (more negative zeta potential), suggesting enhanced stability.

## Visualization of Workflows and Mechanisms

### Experimental Workflow

The following diagram illustrates the general workflow for creating and evaluating a nanoemulsion.





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